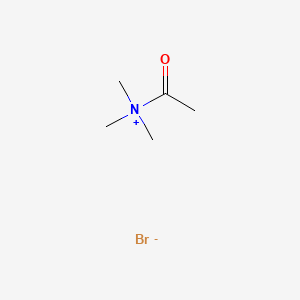![molecular formula C12H24N4O6 B13751180 2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide] CAS No. 52027-23-3](/img/structure/B13751180.png)
2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] is a chemical compound with the molecular formula C12H24N4O6 and a molecular weight of 320.34 g/mol . This compound is known for its unique structure, which includes three acetamide groups linked by a nitrilotriethanol backbone. It is widely used in various scientific and industrial applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] typically involves the reaction of nitrilotriacetic acid with ethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions: 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted acetamides, amines, and oxides, depending on the specific reaction conditions and reagents used .
科学研究应用
2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] has a wide range of applications in scientific research, including:
Chemistry: It is used as a chelating agent in coordination chemistry and as a ligand in the synthesis of metal complexes.
Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用机制
The mechanism of action of 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] involves its ability to form stable complexes with metal ions. This chelating property allows it to bind to metal ions and prevent their participation in unwanted chemical reactions. The compound’s hydroxyl and amide groups play a crucial role in its binding affinity and specificity .
Molecular Targets and Pathways: The primary molecular targets of 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] are metal ions such as calcium, magnesium, and iron. By binding to these ions, the compound can modulate various biochemical pathways, including enzyme activity and signal transduction.
Similar Compounds:
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent with a structure similar to 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide].
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with higher binding affinity for metal ions.
Uniqueness: 2,2’,2’'-Nitrilotris[n-(2-hydroxyethyl)acetamide] is unique due to its specific combination of hydroxyl and amide groups, which provide enhanced stability and binding specificity compared to other chelating agents. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications.
属性
| 52027-23-3 | |
分子式 |
C12H24N4O6 |
分子量 |
320.34 g/mol |
IUPAC 名称 |
2-[bis[2-(2-hydroxyethylamino)-2-oxoethyl]amino]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C12H24N4O6/c17-4-1-13-10(20)7-16(8-11(21)14-2-5-18)9-12(22)15-3-6-19/h17-19H,1-9H2,(H,13,20)(H,14,21)(H,15,22) |
InChI 键 |
BCHUJYSTAWRRKO-UHFFFAOYSA-N |
规范 SMILES |
C(CO)NC(=O)CN(CC(=O)NCCO)CC(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







